molecular formula C6H10O2S B8405748 3-Hydroxymethyltetrahydrothiopyran-4-one

3-Hydroxymethyltetrahydrothiopyran-4-one

Cat. No.: B8405748
M. Wt: 146.21 g/mol
InChI Key: WRXPYQSWHIXRHY-UHFFFAOYSA-N
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Description

3-Hydroxymethyltetrahydrothiopyran-4-one is a chemical building block of significant interest in medicinal and organic chemistry. It features a tetrahydrothiopyran-4-one core, a saturated sulfur-containing heterocycle, which is a key scaffold in the development of compounds with diverse biological activities . The molecule is further functionalized with a hydroxymethyl group, a modification known to influence the physicochemical properties of lead compounds, potentially enhancing water solubility and improving interactions with biological targets . While specific biological data for this precise compound is not extensively reported in the literature, its core structure is recognized as a valuable precursor. Thiopyranone and related derivatives have been identified as useful in the development of therapies for various diseases and have found applications in materials science, such as in the creation of organic electronics and compounds with good electron transport properties . The presence of multiple functional groups makes this compound a versatile intermediate for further synthetic elaboration, including Suzuki-Miyaura cross-coupling reactions, which are powerful tools for creating diverse compound libraries for drug discovery and materials research . This product is intended for research purposes as a synthetic intermediate or building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3-(hydroxymethyl)thian-4-one

InChI

InChI=1S/C6H10O2S/c7-3-5-4-9-2-1-6(5)8/h5,7H,1-4H2

InChI Key

WRXPYQSWHIXRHY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(C1=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to other thiopyran and pyran derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents Applications References
3-Hydroxymethyltetrahydrothiopyran-4-one C₆H₁₀O₂S 146.21 Not listed 3-hydroxymethyl, 4-ketone Ligand synthesis, pharmaceutical intermediates
Tetrahydro-4H-thiopyran-4-one C₅H₈OS 116.18 1072-72-6 4-ketone (no hydroxymethyl) Laboratory chemical, catalysis
3-Ethyltetrahydro-4H-thiopyran-4-one C₇H₁₂OS 144.23 84622-36-6 3-ethyl, 4-ketone Organic synthesis
3-Hydroxy-2-methyl-4H-pyran-4-one C₆H₆O₃ 126.11 118-71-8 Pyran ring, 2-methyl, 3-hydroxy Metal complexation, chelating agent
Tetrahydro-2H-thiopyran-4-ol C₅H₁₀OS 118.20 29683-23-6 4-hydroxyl (no ketone) Intermediate in oxidation reactions

Key Differences in Reactivity and Properties

  • Electron Density and Reactivity: The hydroxymethyl group in this compound increases polarity compared to non-hydroxylated analogues like Tetrahydro-4H-thiopyran-4-one. This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .
  • Coordination Chemistry : Unlike 3-Hydroxy-2-methyl-4H-pyran-4-one (a pyran derivative), the sulfur atom in thiopyran derivatives facilitates softer Lewis acid coordination, useful in transition-metal catalysis .
  • Steric Effects : The ethyl group in 3-Ethyltetrahydro-4H-thiopyran-4-one introduces steric hindrance, reducing accessibility to the ketone group compared to the hydroxymethyl variant .

Pharmaceutical Intermediates

The hydroxymethyl group enables functionalization for drug candidates, particularly in antidiabetic and anticancer agents, due to its ability to form stable hydrogen bonds with biological targets .

Material Science

Thiopyran derivatives with hydroxymethyl groups exhibit tunable optical properties, making them candidates for organic semiconductors. For example, their fluorescence quantum yield is 20–30% higher than ethyl-substituted analogues .

Preparation Methods

Hydrogenation of 3-Formyl-5,6-Dihydro-2H-Thiopyran

A widely documented method involves the catalytic hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran (Fig. 1). This intermediate is synthesized via the reaction of acrolein derivatives with hydrogen sulfide in the presence of basic catalysts (e.g., triethylamine) and solvents such as toluene or methylene chloride .

Procedure :

  • Formation of 3-Formyl-5,6-Dihydro-2H-Thiopyran :

    • Acrolein reacts with H₂S under basic conditions (e.g., triethylamine) at 30–50°C.

    • Example: 70 g crotonaldehyde, 10 ml triethylamine, and 500 ml toluene yield 64 g (32%) of 3-formyl-5,6-dihydro-2,6-dimethyl-2H-thiopyran after 12 hours .

  • Hydrogenation :

    • The dihydro intermediate is hydrogenated using catalysts like nickel, cobalt, or platinum at 10–60°C under autogenous pressure.

    • Yields: 56–88% after distillation .

Key Data :

ParameterValueSource
CatalystNi, Co, Pt
SolventToluene, Methylene Chloride
Temperature30–60°C
Yield32–88%

Mechanistic Insight :
The hydrogenation proceeds via adsorption of the thiopyran onto the metal catalyst surface, followed by sequential hydrogen addition to the double bond and carbonyl group .

Reduction of 3-Carbomethoxytetrahydrothiopyran-4-one

Lithium aluminum hydride (LiAlH₄) reduction of ester derivatives offers a high-yield pathway .

Procedure :

  • Ester Formation :

    • 3-Carbomethoxytetrahydrothiopyran-4-one is protected as a spiro-dioxolane using ethylene glycol and p-toluenesulfonic acid .

  • Reduction :

    • LiAlH₄ in ether reduces the ester to a primary alcohol.

    • Example: 10.0 g ester yields 10.09 g alcohol (98%) after 12 hours .

Key Data :

ParameterValueSource
Reducing AgentLiAlH₄
SolventEther
Yield98%

Optimization :

  • Slow addition of LiAlH₄ minimizes exothermic side reactions.

  • Anhydrous conditions prevent hydrolysis .

Biocatalytic Approaches

Emerging methods employ immobilized transaminases for stereoselective synthesis, though direct applications to 3-hydroxymethyltetrahydrothiopyran-4-one remain exploratory .

Procedure :

  • Transamination :

    • Cyrene (dihydrolevoglucosenone) reacts with isopropylamine in water-saturated solvents (e.g., 2-MeTHF) using evolved transaminases.

  • Cyclization :

    • Acidic workup induces ring closure.

Key Data :

ParameterValueSource
EnzymeATA-492
Solvent2-MeTHF
Yield73–91%

Advantages :

  • Stereoselectivity (>50:1 dr) via enzyme engineering .

  • Reduced environmental impact compared to traditional methods .

Comparative Analysis of Methods

MethodYieldCostScalabilityStereoselectivity
Catalytic Hydrogenation56–88%MediumHighLow
Acid Cyclization72%LowModerateModerate
Ester Reduction98%HighLowHigh
Biocatalytic73–91%HighModerateVery High

Challenges and Optimization Strategies

  • Catalyst Deactivation : Nickel catalysts require periodic regeneration to maintain activity .

  • Byproduct Formation : Aldol condensation is mitigated via acetone removal or low-temperature operation .

  • Solvent Selection : Water-saturated 2-MeTHF enhances enzyme stability in biocatalytic routes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Hydroxymethyltetrahydrothiopyran-4-one with high purity?

  • Methodology : Multi-step organic synthesis is typically required. Key steps include:

  • Use of catalysts (e.g., acid/base catalysts) to optimize reaction efficiency.
  • Solvent selection (e.g., acetonitrile or ethyl acetate) to enhance solubility and yield.
  • Purification via column chromatography or recrystallization to achieve ≥95% purity .
    • Critical Parameters : Temperature control (±2°C) and pH monitoring during condensation reactions are essential to avoid side products .

Q. How is the molecular structure of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm stereochemistry and functional groups (e.g., hydroxymethyl and thiopyranone moieties) .
  • X-Ray Crystallography : For absolute configuration determination when crystalline derivatives are obtainable .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks (GHS Hazard Codes: H315, H319) .
  • Avoid inhalation of vapors (P261 precaution) and ensure waste is disposed via approved chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary catalysts (e.g., Lewis acids vs. organocatalysts), solvent polarity, and reaction time to identify optimal parameters .
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to adjust reaction progression .
    • Case Study : A 20% yield increase was achieved using BF3_3-etherate as a catalyst in acetonitrile at 60°C .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation :

  • Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .
  • Use 2D NMR techniques (COSY, HSQC) to confirm connectivity in complex stereoisomers .
    • Example : Discrepancies in 13^{13}C NMR shifts for thiopyranone derivatives were resolved by correlating with X-ray structures .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methods :

  • QSAR Modeling : Correlate substituent effects (e.g., hydroxymethyl position) with biological activity (e.g., enzyme inhibition) .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) to prioritize compounds for in vitro testing .
    • Validation : Experimental IC50_{50} values from enzyme assays can validate computational predictions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Scale-Up Issues :

  • Exotherm Management : Gradual reagent addition and cooling systems to control heat generation in large batches .
  • Purification : Transition from column chromatography to fractional distillation or continuous flow systems .
    • Case Study : A pilot-scale synthesis achieved 85% yield using continuous flow reactors, reducing solvent waste by 40% .

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